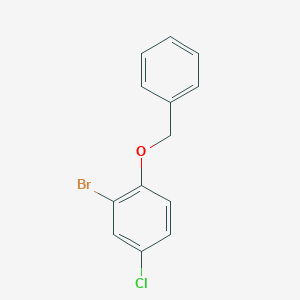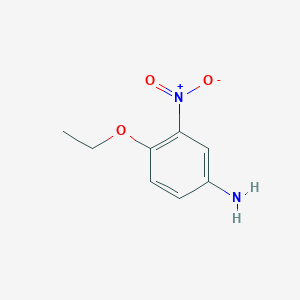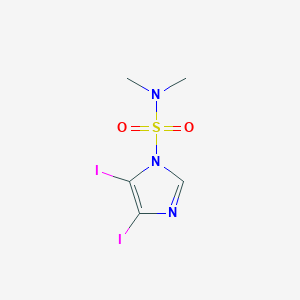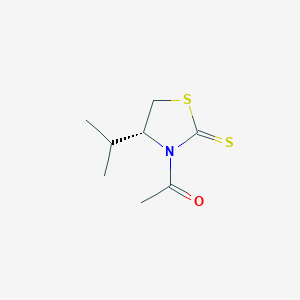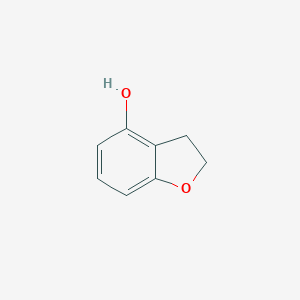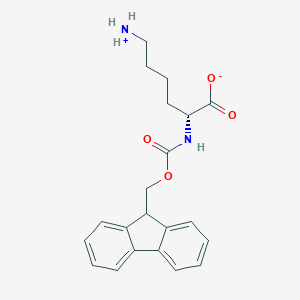
Fmoc-D-リシン-OH
概要
説明
Fmoc-D-Lys-OH: is a derivative of D-lysine, an unnatural isomer of the amino acid lysine. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mildly basic conditions, making it a popular choice in peptide chemistry .
科学的研究の応用
Chemistry: Fmoc-D-Lys-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide structures .
Biology: In biological research, Fmoc-D-Lys-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: Fmoc-D-Lys-OH is used in the design and synthesis of peptide-based drugs, including antimicrobial peptides and peptide hormones. It is also utilized in the development of diagnostic tools and imaging agents .
Industry: In the industrial sector, Fmoc-D-Lys-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
作用機序
Target of Action
Fmoc-D-Lys-OH, also known as Nα-Fmoc-D-lysine, is an N-Fmoc-protected form of D-Lysine . The primary target of Fmoc-D-Lys-OH is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-D-Lys-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, revealing the original amine group .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Lys-OH are largely dependent on the conditions of the peptide synthesis process. The Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a 20% piperidine solution . The rate of Fmoc group removal and the stability of the resulting peptide can be influenced by factors such as the concentration of the base, the temperature, and the duration of the reaction .
Result of Action
The primary result of the action of Fmoc-D-Lys-OH is the protection of the amine group during peptide synthesis, allowing for the controlled assembly of peptide sequences . This enables the synthesis of complex peptides with a high degree of precision and accuracy .
Action Environment
The action of Fmoc-D-Lys-OH is highly dependent on the environment in which it is used. Factors such as the pH, temperature, and the presence of other reactants can influence the efficiency of the Fmoc protection and deprotection processes . For example, the use of a base is necessary for the removal of the Fmoc group, and the choice of base can affect the rate of deprotection . Similarly, the temperature can influence the rate of the reactions, with higher temperatures generally leading to faster reaction rates .
生化学分析
Biochemical Properties
Fmoc-D-Lys-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily due to the presence of the Fmoc group, which serves as a protective group during peptide synthesis .
Cellular Effects
The effects of Fmoc-D-Lys-OH on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Fmoc-D-Lys-OH involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The effects of Fmoc-D-Lys-OH change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Lys-OH typically involves the protection of the amino group of D-lysine with the Fmoc group. This can be achieved by reacting D-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of Fmoc-D-Lys-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions: Fmoc-D-Lys-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can then react with other protected amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Major Products Formed:
類似化合物との比較
Fmoc-Lys(Boc)-OH: This compound is similar to Fmoc-D-Lys-OH but uses the L-isomer of lysine and has a tert-butyloxycarbonyl (Boc) protecting group on the side chain.
Fmoc-Lys(Z)-OH: This compound also uses the L-isomer of lysine and has a benzyloxycarbonyl (Z) protecting group on the side chain.
Fmoc-D-Lys(Dde)-OH: This compound is similar to Fmoc-D-Lys-OH but has an additional protecting group, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), on the side chain.
Uniqueness: Fmoc-D-Lys-OH is unique due to its use of the D-isomer of lysine, which is less common in nature compared to the L-isomer. This can provide different properties and reactivity in peptide synthesis, making it valuable for specific applications where the D-isomer is preferred .
特性
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317516 | |
| Record name | Fmoc-D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110990-08-4 | |
| Record name | Fmoc-D-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110990-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


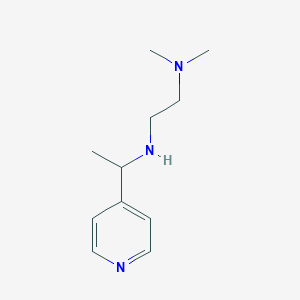
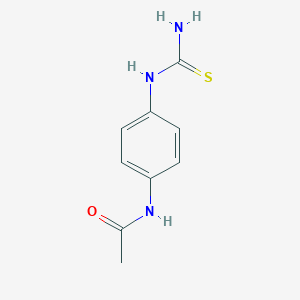
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
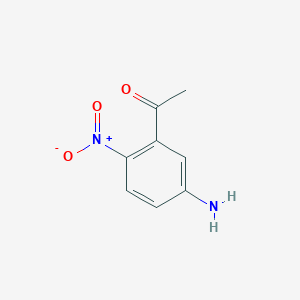
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
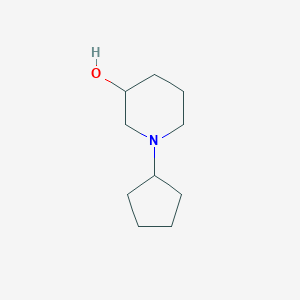
![1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179129.png)
